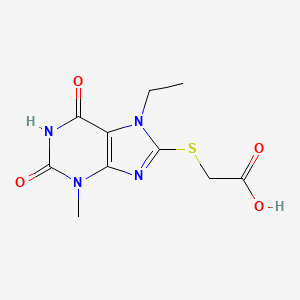

2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid

Descripción

2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is a purine derivative characterized by a sulfanylacetic acid moiety at position 8, an ethyl group at position 7, and a methyl group at position 2. The compound’s core purine-dione scaffold is critical for interactions with biological targets, such as enzymes or receptors involved in nucleotide metabolism .

Propiedades

IUPAC Name |

2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c1-3-14-6-7(11-10(14)19-4-5(15)16)13(2)9(18)12-8(6)17/h3-4H2,1-2H3,(H,15,16)(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLQHVCNJZANDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid typically involves multiple stepsThe reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Aplicaciones Científicas De Investigación

2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at position 7 and the functional group attached to the sulfanyl moiety. These variations influence physicochemical properties, metabolic stability, and biological activity. Below is a detailed analysis:

Substituent Variations at Position 7

a) Ethyl vs. Heptyl ()

The ethyl-substituted target compound contrasts with ethyl 2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate (heptyl derivative).

- Key Differences :

- Heptyl chain : Introduces significant lipophilicity (predicted LogP > 3), reducing aqueous solubility but enhancing membrane permeability.

- Ethyl ester vs. acetic acid : The ester group in the heptyl derivative may improve oral bioavailability but requires enzymatic hydrolysis for activation.

- Implications : The heptyl derivative is likely more tissue-penetrant but less metabolically stable than the target compound’s acetic acid group .

b) Ethyl vs. 2-Methoxyethyl ()

2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide features a 2-methoxyethyl group at position 7 and an acetamide group.

- Acetamide group: Replaces acetic acid, introducing hydrogen-bonding capacity and resistance to hydrolysis.

- Implications : This analog may exhibit stronger receptor binding due to the amide group but reduced metabolic clearance compared to the target’s carboxylic acid .

c) Ethyl vs. Phenethyl ()

Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate substitutes ethyl with a phenethyl group.

Functional Group Modifications

a) Sulfanylacetic Acid vs. Esters/Amides

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Biodegradation Pathways : Analogous to diclofenac derivatives (), the target compound’s acetic acid group may undergo hydroxylation or conjugation, whereas ester/amide analogs follow distinct metabolic routes (e.g., esterase cleavage).

- Crystallographic Insights : Software like SHELXL () and ORTEP () could elucidate conformational preferences. For instance, the phenethyl group () may induce steric hindrance, altering binding pocket interactions.

- Therapeutic Potential: The target compound’s balance of solubility and lipophilicity makes it suitable for systemic applications, while analogs with extended alkyl/aryl groups (e.g., heptyl, phenethyl) may target lipid-rich tissues or the CNS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.